molecular formula C10H9ClN2O2 B15185597 2-Benzofurancarboximidamide, 5-chloro-N-hydroxy-3-methyl- CAS No. 84748-03-8

2-Benzofurancarboximidamide, 5-chloro-N-hydroxy-3-methyl-

Cat. No.: B15185597
CAS No.: 84748-03-8
M. Wt: 224.64 g/mol
InChI Key: KADWXZNRFZLHDG-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-2-benzofuran with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-methyl-2-benzofurancarboxamide.

    Reduction: Formation of 5-chloro-N-hydroxy-3-methyl-2-benzofurancarboxamine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-3-methylbenzofuran: Similar structure but lacks the carboximidamide group.

    5-Chloro-3-methyl-2-benzofurancarboxamide: Similar structure but has a carboxamide group instead of a carboximidamide group.

    5-Chloro-N-hydroxy-2-methylbenzofurancarboximidamide: Similar structure but has a different substitution pattern on the benzofuran ring.

Uniqueness

5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the benzofuran ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

84748-03-8

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-chloro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C10H9ClN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13)

InChI Key

KADWXZNRFZLHDG-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)/C(=N\O)/N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=NO)N

Origin of Product

United States

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